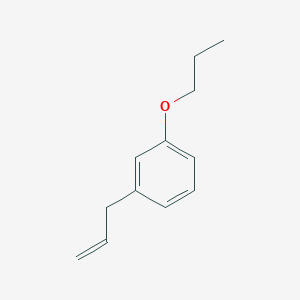

3-(3-n-Propoxyphenyl)-1-propene

Description

3-(3-n-Propoxyphenyl)-1-propene is an aromatic allyl compound characterized by a phenyl ring substituted with an n-propoxy group at the 3-position and a propenyl group at the 1-position. This article compares the compound with similar molecules, focusing on synthesis, polymer behavior, and substituent effects.

Properties

IUPAC Name |

1-prop-2-enyl-3-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-6-11-7-5-8-12(10-11)13-9-4-2/h3,5,7-8,10H,1,4,6,9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDARPAZOCKELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-n-Propoxyphenyl)-1-propene typically involves the alkylation of 3-phenylpropene with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(3-n-Propoxyphenyl)-1-propene may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-n-Propoxyphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 3-(3-n-Propoxyphenyl)propanoic acid.

Reduction: Formation of 3-(3-n-Propoxyphenyl)propane.

Substitution: Formation of 3-(3-n-Propoxyphenyl)-1-bromopropene or 3-(3-n-Propoxyphenyl)-1-nitropropene.

Scientific Research Applications

3-(3-n-Propoxyphenyl)-1-propene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-n-Propoxyphenyl)-1-propene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propoxy group and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

3-(1-Adamantyl)-1-propene

- Substituent : Bulky adamantyl group (tricyclic hydrocarbon).

- Key Findings: Polymer Properties: Copolymers of 3-(1-adamantyl)-1-propene with α-olefins (e.g., ethene, propene) exhibit significantly higher glass transition temperatures (Tg) compared to homopolymers of α-olefins. The adamantyl group disrupts crystallinity due to its non-planar structure, leading to amorphous polymers with enhanced thermal stability . Synthesis Challenges: Low solubility in common solvents (e.g., chlorinated aromatics) complicates copolymer composition analysis . Comparison: The adamantyl group’s steric bulk contrasts sharply with the smaller n-propoxy group in 3-(3-n-Propoxyphenyl)-1-propene, which may impart less steric hindrance but introduce polarity via the ether linkage.

3-Phenyl-1-propene

- Substituent : Planar phenyl group.

- Key Findings: Polymer Behavior: Copolymers with α-olefins show smaller Tg differences compared to homopolymers than adamantyl derivatives. The phenyl group’s planar structure minimally disrupts crystallinity, resulting in polymers with moderate thermal stability . Reactivity: The absence of bulky substituents facilitates copolymerization and solubility in organic solvents.

Alkyl-Substituted Derivatives

- Examples :

- Key Findings: Steric and Electronic Effects: Alkyl groups (isopropyl, n-butyl) enhance hydrophobicity and steric bulk but lack the polarity of ether-linked substituents. Applications: Such derivatives are used in polymer synthesis to tune flexibility and thermal properties. Comparison: The n-propoxy group in 3-(3-n-Propoxyphenyl)-1-propene may improve compatibility with polar monomers or solvents, unlike purely hydrocarbon substituents.

Data Table: Structural and Property Comparison

Biological Activity

3-(3-n-Propoxyphenyl)-1-propene, a compound with the chemical formula C13H18O, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

3-(3-n-Propoxyphenyl)-1-propene features a propene group attached to a phenyl ring that carries a propoxy substituent. The compound's structure is critical as it influences its interactions with biological targets.

The biological activity of 3-(3-n-Propoxyphenyl)-1-propene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to modulation of signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Antimicrobial Properties

Research has indicated that 3-(3-n-Propoxyphenyl)-1-propene exhibits antimicrobial activity. In vitro studies demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies showed that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in managing conditions characterized by chronic inflammation.

Antioxidant Activity

The antioxidant capacity of 3-(3-n-Propoxyphenyl)-1-propene was evaluated through various assays. Results indicated that it effectively scavenges free radicals, thereby protecting cells from oxidative stress-related damage.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of 3-(3-n-Propoxyphenyl)-1-propene against multidrug-resistant strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation, researchers treated RAW264.7 macrophages with 3-(3-n-Propoxyphenyl)-1-propene and observed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels. This suggests that the compound may inhibit the NF-kB pathway, which is crucial in inflammatory responses .

Pharmacokinetics

Pharmacokinetic studies revealed that 3-(3-n-Propoxyphenyl)-1-propene has favorable absorption characteristics when administered orally. The compound reaches peak plasma concentrations within 2 hours, with a half-life of approximately 6 hours, indicating its potential for therapeutic use .

Toxicity Profile

Toxicological assessments showed that the compound exhibits low cytotoxicity at therapeutic concentrations. In vitro tests on human cell lines demonstrated cell viability above 80% at concentrations up to 100 µM, suggesting a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.